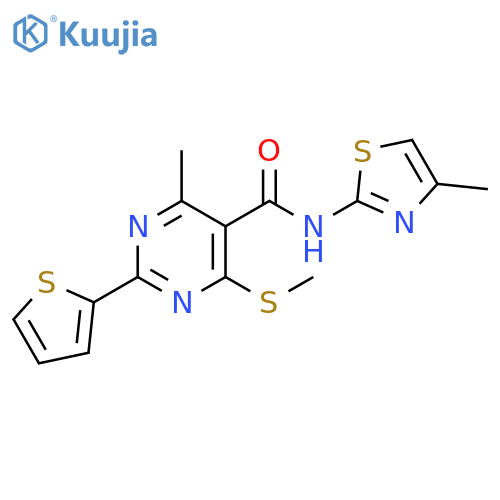Cas no 1015682-09-3 (4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)
4-メチル-N-(4-メチル-2-チアゾリル)-6-(メチルチオ)-2-(2-チエニル)-5-ピリミジンカルボキサミドは、複素環化合物に分類されるピリミジン誘導体です。この化合物は、チアゾール環とチオフェン環を有する特異な構造を持ち、高い分子多様性を示します。特に、メチルチオ基とチアゾリルアミド基の存在により、優れた電子特性と分子間相互作用能力を発揮します。医薬品中間体や有機電子材料の開発における応用が期待され、構造活性相関研究において重要な役割を果たす可能性があります。その特異な骨格構造は、標的分子設計における新たなアプローチを提供します。

1015682-09-3 structure
商品名:4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- Z275037104
- 1015682-09-3
- AKOS001416709
- 4-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6-(METHYLSULFANYL)-2-(THIOPHEN-2-YL)PYRIMIDINE-5-CARBOXAMIDE
- EN300-26615605
- 4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide
-
- インチ: 1S/C15H14N4OS3/c1-8-7-23-15(16-8)19-13(20)11-9(2)17-12(18-14(11)21-3)10-5-4-6-22-10/h4-7H,1-3H3,(H,16,19,20)
- InChIKey: BBXSDZUILVQSTL-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2)=NC(SC)=C(C(NC2=NC(C)=CS2)=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 362.03297460g/mol
- どういたいしつりょう: 362.03297460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 4.62±0.70(Predicted)
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26615605-0.05g |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide |
1015682-09-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1015682-09-3 (4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
